4-Bromo-2-cyclopropoxybenzonitrile
Description
4-Bromo-2-cyclopropoxybenzonitrile is a brominated aromatic compound featuring a nitrile group (-CN) at the benzonitrile core, a bromine atom at the para position, and a cyclopropoxy substituent (-O-C₃H₅) at the ortho position. The cyclopropoxy group introduces steric and electronic effects distinct from simpler substituents (e.g., methoxy or chloro), influencing reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5,9H,3-4H2 |
InChI Key |
CXZJMWSQQASXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-Bromo-2-cyclopropoxybenzonitrile with key analogs based on substituents, physicochemical properties, and applications.
*Hypothetical values inferred from structural analogs.
Key Observations
Substituent Effects: Cyclopropoxy vs. Methoxy/Chloro: The cyclopropoxy group in the target compound is bulkier than methoxy (2C-B) or chloro (4-Bromo-2-chlorobenzonitrile), likely reducing crystallinity and melting point compared to chlorinated analogs (e.g., mp 67–68°C for 4-Bromo-2-chlorobenzonitrile) . Its strained cyclopropane ring may enhance reactivity in ring-opening reactions. Bromine Position: Para-bromine (as in the target compound and 2C-B) stabilizes the aromatic ring via electron-withdrawing effects, whereas meta-bromine (e.g., 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile) alters electronic distribution for hydrogen bonding .
Physicochemical Properties: Molecular Weight: The target compound’s MW (~238.1) is intermediate between smaller analogs like 4-Bromo-2-chlorobenzonitrile (216.46) and bulkier derivatives like 4-(4-Bromo-2-formylphenoxy)-benzonitrile (302.12) . Boiling Point: Linear analogs with halogens (e.g., 4-Bromo-2-chlorobenzonitrile, bp 142–143°C) suggest the target compound may have a similar range, though cyclopropoxy’s lower polarity could reduce bp slightly .
Applications: Pharmaceutical Intermediates: The nitrile group enables transformations into amines or carboxylic acids, making the target compound a candidate for kinase inhibitors (cf. 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile) . Agrochemicals: Brominated benzonitriles are precursors in herbicide synthesis; the cyclopropoxy group may enhance lipid solubility for improved bioavailability .
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